molecular formula C9H19NO3 B1312827 Tert-butyl (3-hydroxy-2-methylpropyl)carbamate CAS No. 480451-99-8

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No. B1312827
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-UHFFFAOYSA-N
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Description

“Tert-butyl (3-hydroxy-2-methylpropyl)carbamate” is a chemical compound with the molecular weight of 219.28 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of carbamates, such as “Tert-butyl (3-hydroxy-2-methylpropyl)carbamate”, can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of “Tert-butyl (3-hydroxy-2-methylpropyl)carbamate” can be represented by the InChI code 1S/C10H21NO4/c1-9(2,3)15-8(13)11-6-10(4,7-12)14-5/h12H,6-7H2,1-5H3,(H,11,13) . This indicates that the molecule consists of 10 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

The compound is stable under normal conditions .

Scientific Research Applications

  • Synthesis and Pharmacological Properties : Tert-butyl carbamates have been studied for their role in the synthesis of pharmacologically active compounds. For instance, Chalina et al. (1998) explored the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including derivatives of tert-butyl carbamate, for their antiarrhythmic and hypotensive properties. This demonstrates the compound's potential in developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).

  • Chemical Synthesis and Crystallography : The compound has been used as an intermediate in the synthesis of complex molecules. Ober et al. (2004) studied its role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The research provided insights into the structural aspects of these compounds, showcasing the utility of tert-butyl carbamates in chemical synthesis (Ober, Marsch, Harms, & Carell, 2004).

  • Applications in Organic Synthesis : The compound is significant in organic synthesis. Padwa et al. (2003) demonstrated its use in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its role in complex organic reactions and the synthesis of diverse organic structures (Padwa, Brodney, & Lynch, 2003).

  • Development of Antioxidants : Tert-butyl carbamates have been involved in the synthesis of new monomeric antioxidants. Research by Pan, Liu, and Lau (1998) highlights the synthesis of antioxidants containing hindered phenol, where tert-butyl carbamate derivatives played a key role. These antioxidants show potential for protecting materials like polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

  • Photoredox-Catalyzed Reactions : Wang et al. (2022) researched the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamates. This study opens up avenues for the assembly of complex molecules like 3-aminochromones, expanding the applications of photocatalyzed protocols in organic chemistry (Wang et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465397
Record name 2-methyl-3-tert-butoxycarbonylaminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

CAS RN

480451-99-8
Record name 2-methyl-3-tert-butoxycarbonylaminopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The tert-butyl N-(2-methylallyl)carbamate (213 mg, 1.24 mmol) was diluted with THF (12 mL) and the mixture was cooled to 0° C. Borane-dimethylsulfide complex (0.9 mL, 1.8 mmol) was added. After 1.5 hours, the reaction was cooled to −40° C. and 1 N NaOH (5 mL) and 30% hydrogen peroxide (5 mL) were carefully added. After 15 minutes, the reaction was warmed slowly until the frozen mixture melted. Ethyl acetate (100 mL) was then added, and the mixture was washed with brine (3×10 mL). The combined aqueous layers were extracted with ethyl acetate (100 mL). The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The crude residue was purified by flash column chromatography (about 20 g silica, 10% EtOAc/CH2Cl2 through 15% EtOAc/CH2Cl2) to give the desired product (209 mg, 1.10 mmol, 89%).
Quantity
213 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zhang - 2011 - etda.libraries.psu.edu
Transition metal-catalyzed homogeneous catalysis is one of the key tools of modern synthetic chemistry. Generally, variation of the steric bulk and electronic properties of the ligands is …
Number of citations: 0 etda.libraries.psu.edu
B Cao - 2013 - search.proquest.com
Transition-metal-catalyzed reactions have become powerful tools in the production of pharmaceuticals and fine chemicals. In the past decades, asymmetric catalysis, especially chiral …
Number of citations: 3 search.proquest.com

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